molecular formula C17H18Cl3NO2 B3962864 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride

Cat. No.: B3962864
M. Wt: 374.7 g/mol
InChI Key: CGUQNEJKLBXMOY-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride typically involves the reaction of 2,4-dichlorobenzoic acid with 2-[Benzyl(methyl)amino]ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the resulting ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and dichlorobenzoate groups.

    Reduction: Reduced forms of the ester and amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]ethyl acetoacetate
  • Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride

Uniqueness

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorobenzoate moiety, in particular, provides unique reactivity and interaction potential compared to similar compounds.

Properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2.ClH/c1-20(12-13-5-3-2-4-6-13)9-10-22-17(21)15-8-7-14(18)11-16(15)19;/h2-8,11H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUQNEJKLBXMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride

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